molecular formula C10H8O2 B2713938 3-(3-Methylphenyl)prop-2-ynoic acid CAS No. 29835-27-6

3-(3-Methylphenyl)prop-2-ynoic acid

Cat. No.: B2713938
CAS No.: 29835-27-6
M. Wt: 160.172
InChI Key: PWIGZCSOWROFGW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)prop-2-ynoic acid typically involves the reaction of 3-methylbenzyl chloride with sodium acetylide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:

    Formation of Sodium Acetylide: Sodium metal is reacted with acetylene gas to form sodium acetylide.

    Alkylation: Sodium acetylide is then reacted with 3-methylbenzyl chloride to form 3-(3-methylphenyl)prop-2-yne.

    Oxidation: The resulting alkyne is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Carboxylic acids, such as 3-(3-methylphenyl)propanoic acid.

    Reduction: Alkenes or alkanes, such as 3-(3-methylphenyl)prop-2-ene.

    Substitution: Halogenated or nitrated derivatives, such as 3-(3-bromomethylphenyl)prop-2-ynoic acid.

Scientific Research Applications

3-(3-Methylphenyl)prop-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)prop-2-ynoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s alkyne group can undergo reactions that modify its structure and activity, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)prop-2-ynoic acid: Similar structure but with the methyl group in the para position.

    3-(3-Methoxyphenyl)prop-2-ynoic acid: Contains a methoxy group instead of a methyl group on the aromatic ring.

Uniqueness

3-(3-Methylphenyl)prop-2-ynoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

3-(3-methylphenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIGZCSOWROFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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